7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic organic molecule. It features a thiadiazolo-pyrimidinone core structure, which is known for its diverse biological activities. The presence of the ethyl(4-fluorophenyl)amino group adds to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, ethylamine, and various thiadiazole and pyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Combining the amine groups with the thiadiazole and pyrimidine rings.
Cyclization reactions: Forming the heterocyclic core under acidic or basic conditions.
Purification: Using techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis processes. This involves optimizing reaction conditions for higher yields and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor function by acting as an agonist or antagonist.
Pathways: Affecting cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
- 7-{[ethyl(4-chlorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 7-{[ethyl(4-bromophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 7-{[ethyl(4-methylphenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Uniqueness
The uniqueness of 7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its analogs with different substituents.
Properties
Molecular Formula |
C15H15FN4OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
7-[(N-ethyl-4-fluoroanilino)methyl]-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C15H15FN4OS/c1-3-19(13-6-4-11(16)5-7-13)9-12-8-14(21)20-15(17-12)22-10(2)18-20/h4-8H,3,9H2,1-2H3 |
InChI Key |
GYQFNGUZPFMLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=O)N2C(=N1)SC(=N2)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.